パンクロニウム臭化物
概要
説明
パンクロニウムは、非脱分極性神経筋遮断薬として機能するビス四級アミンステロイドです。 主に、気管内挿管を容易にし、手術または機械的換気中の骨格筋弛緩を促すための全身麻酔の補助剤として使用されます . パンクロニウムは、キュラレよりも強力ですが、循環系およびヒスタミン放出への影響は小さいです .
作用機序
パンクロニウムは、神経筋接合部にあるニコチン性アセチルコリン受容体に対して競合的アンタゴニストとして作用することで効果を発揮します。 これらの受容体に結合することにより、パンクロニウムはアセチルコリンの結合を阻害し、それによって筋肉細胞膜の脱分極を阻害し、筋肉弛緩につながります . このタイプの神経筋遮断は、ネオスチグミンなどの抗コリンエステラーゼ薬によって通常は拮抗されます .
類似の化合物:
ベクロニウム: パンクロニウムと比較して、作用時間が短いモノ四級アンモニウム化合物.
ロクロニウム: 作用開始が速い、別の非脱分極性神経筋遮断薬.
アトラキュリウム: ホフマン脱離による独特の代謝と、中間的な作用時間で知られています.
パンクロニウムの独自性: パンクロニウムは、作用時間の長い、強力な神経筋遮断効果を持つため、独特です。 他の神経筋遮断薬とは異なり、パンクロニウムは循環系への影響が最小限であり、有意なヒスタミン放出を引き起こしません . その構造は、2つのアセチルコリン分子に似ており、ニコチン性受容体に効果的に結合できるため、非常に効果的な筋肉弛緩薬となります .
科学的研究の応用
Pancuronium has a wide range of scientific research applications:
生化学分析
Biochemical Properties
Pancuronium bromide is a bis-quaternary steroid that acts as a competitive antagonist to the nicotinic acetylcholine receptor at the neuromuscular junction . It displaces acetylcholine from its post-synaptic nicotinic acetylcholine receptors, thereby inhibiting the transmission of signals from nerves to muscles .
Cellular Effects
Pancuronium bromide’s primary effect on cells is to induce muscle relaxation. It achieves this by blocking the transmission of signals from nerves to muscles, thereby preventing muscle contraction . This makes it a valuable tool in surgical procedures and in certain medical treatments where muscle relaxation is required .
Molecular Mechanism
The molecular mechanism of action of Pancuronium bromide involves its competitive inhibition of the nicotinic acetylcholine receptor at the neuromuscular junction . By binding to these receptors, Pancuronium bromide prevents acetylcholine from binding and triggering muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, Pancuronium bromide has been observed to have a relatively slow onset of action compared to other similar drugs . The duration of its effects can last for about 100 minutes . The time needed for full recovery after single administration is about 120–180 minutes in healthy adults .
Dosage Effects in Animal Models
In animal models, the effects of Pancuronium bromide have been observed to vary with dosage . At higher doses, Pancuronium bromide can cause prolonged recovery times .
Metabolic Pathways
Pancuronium bromide is metabolized in the liver and excreted through the kidneys and bile . It does not appear to interact with any specific enzymes or cofactors in its metabolic pathway .
Transport and Distribution
Due to Pancuronium bromide’s poor lipid solubility, its volume of distribution is nearly equivalent to circulating plasma volume . This suggests that it is primarily distributed through the bloodstream .
Subcellular Localization
As a competitive antagonist of the nicotinic acetylcholine receptor, Pancuronium bromide is likely to be localized at the neuromuscular junction where these receptors are found
準備方法
合成経路および反応条件: パンクロニウムは、ステロイド中間体を用いた一連の化学反応によって合成されます。合成には、通常、特定の位置に四級アンモニウム基を導入するために、ステロイド核の修飾が含まれます。 一般的な合成経路の1つは、ステロイド前駆体をピリジン誘導体と反応させてビス四級構造を形成させるものです .
工業生産方法: パンクロニウムの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模な化学合成が含まれます。 プロセスには、ダクロンウムやベクロニウムなどの不純物の存在を監視するための厳格な品質管理が含まれます . 最終製品の一貫性と品質を確保するために、液体クロマトグラフィー質量分析法(LC-MS)などの高度な技術が採用されています .
化学反応の分析
反応の種類: パンクロニウムは、次のようなさまざまな化学反応を起こします。
酸化: パンクロニウムは酸化されてヒドロキシル化誘導体を形成する可能性があります。
還元: 還元反応は、脱アセチル化生成物の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物:
酸化: ヒドロキシル化誘導体。
還元: 脱アセチル化パンクロニウム。
4. 科学研究への応用
パンクロニウムは、幅広い科学研究に応用されています。
類似化合物との比較
Vecuronium: A monoquaternary ammonium compound with a shorter duration of action compared to pancuronium.
Rocuronium: Another non-depolarizing neuromuscular blocker with a faster onset of action.
Atracurium: Known for its intermediate duration of action and unique metabolism via Hofmann elimination.
Uniqueness of Pancuronium: Pancuronium is unique due to its long duration of action and its potent neuromuscular blocking effects. Unlike some other neuromuscular blockers, pancuronium has minimal effects on the circulatory system and does not cause significant histamine release . Its structure, which mimics two molecules of acetylcholine, allows for effective binding to nicotinic receptors, making it a highly effective muscle relaxant .
特性
CAS番号 |
15500-66-0 |
---|---|
分子式 |
C35H60BrN2O4+ |
分子量 |
652.8 g/mol |
IUPAC名 |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
InChIキー |
FUSSNJWODJHPKO-MHLFSCIFSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
正規SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
外観 |
Solid powder |
Color/Form |
Crystals WHITE POWDER |
melting_point |
215 °C |
15500-66-0 | |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic |
純度 |
> 98% |
賞味期限 |
SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
溶解性 |
1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |
同義語 |
Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pancuronium bromide interact with its target to induce muscle relaxation?
A1: Pancuronium bromide acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. [, , ] By binding to these receptors, it prevents acetylcholine (ACh) from binding and triggering muscle contraction, leading to muscle paralysis. [, , ]
Q2: What are the downstream effects of Pancuronium bromide binding to nAChRs?
A2: Binding of Pancuronium bromide to nAChRs prevents the opening of ion channels, blocking the influx of sodium ions and the subsequent depolarization of the muscle fiber. This inhibition of muscle fiber depolarization ultimately results in skeletal muscle paralysis. [, , , ]
Q3: What is the molecular formula and weight of Pancuronium bromide?
A4: Pancuronium bromide has the molecular formula C35H60Br2N2O4 and a molecular weight of 752.6 g/mol. [, , ]
Q4: Is there any spectroscopic data available for Pancuronium bromide?
A5: Yes, studies utilize various spectroscopic methods for analysis, including fluorimetric methods for quantification in biological samples. [, ] Additionally, researchers employ NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H-NMR and 13C-NMR, to verify the structure of synthesized Pancuronium bromide. []
Q5: What is the typical route of administration for Pancuronium bromide?
A6: Pancuronium bromide is typically administered intravenously. [, , , , , ]
Q6: How is Pancuronium bromide metabolized and excreted from the body?
A7: Pancuronium bromide is primarily eliminated via both hepatic and renal pathways. [, ] Research indicates that renal excretion is the major pathway in humans, with biliary excretion playing a significant role as well. []
Q7: How does the dosage of Pancuronium bromide affect its duration of action?
A8: The duration of neuromuscular blockade by Pancuronium bromide is dose-dependent. [, ] Higher doses generally lead to longer durations of action, requiring careful monitoring and potentially extending the need for ventilatory support. [, ]
Q8: Does the patient's age affect the pharmacokinetics of Pancuronium bromide?
A9: Studies show age-related differences in the pharmacokinetics of Pancuronium bromide. Infants exhibit larger distribution volumes and higher clearance rates compared to children and adults. [] This difference highlights the importance of age-appropriate dosing to ensure efficacy and minimize the risk of adverse events.
Q9: Are there any known risks associated with the use of Pancuronium bromide?
A10: While generally safe when used appropriately, Pancuronium bromide can cause adverse effects. These can include cardiovascular effects such as tachycardia, prolonged paralysis requiring extended ventilatory support, and rare but serious allergic reactions. [, , ] Therefore, careful monitoring and appropriate patient selection are crucial.
Q10: What is the potential for developing resistance to Pancuronium bromide?
A11: While resistance to Pancuronium bromide is rare, it can occur through various mechanisms. Prolonged exposure to the drug, genetic factors affecting nAChR expression or function, and interactions with other medications can contribute to decreased sensitivity. []
Q11: What are the main clinical applications of Pancuronium bromide?
A12: Pancuronium bromide is primarily used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. [, , , , ] It is also utilized in critical care settings for managing patients requiring mechanical ventilation, particularly those with conditions like status asthmaticus. [, , ]
Q12: Are there any animal models used in the study of Pancuronium bromide?
A14: Animal models, particularly cats, dogs, and pigs, have been instrumental in research on Pancuronium bromide. [, , , , , ] These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and potential adverse effects, helping to translate findings to human clinical practice.
Q13: How is the efficacy of Pancuronium bromide monitored in clinical settings?
A15: Clinicians primarily monitor the efficacy of Pancuronium bromide using peripheral nerve stimulators. [] These devices deliver electrical impulses to peripheral nerves, with the resulting muscle twitches indicating the degree of neuromuscular blockade. [] This monitoring helps ensure adequate muscle relaxation during surgery and guides the timing of reversal agents.
Q14: What are the common analytical methods used for the determination of Pancuronium bromide?
A16: Common analytical methods include chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), coupled with UV detection. [, ] These methods offer high sensitivity and selectivity, allowing for the quantification of Pancuronium bromide in various matrices, including pharmaceutical formulations and biological samples. []
Q15: Are there any alternatives to Pancuronium bromide for muscle relaxation?
A17: Yes, several alternative neuromuscular blocking agents are available, including atracurium, vecuronium bromide, and rocuronium bromide. [, , , ] Each agent has its own pharmacological profile, advantages, and disadvantages, making the choice of neuromuscular blocker dependent on individual patient factors and the specific clinical scenario.
Q16: What are some future directions for research on Pancuronium bromide?
A18: Future research on Pancuronium bromide may focus on developing novel drug delivery systems for improved targeted delivery and reduced side effects. [] Additionally, exploring the potential of adjunctive therapies to enhance its efficacy and minimize adverse events remains an active area of investigation. [] Further research into its interactions with other drugs commonly used in anesthesia and critical care settings is also crucial for optimizing patient safety. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。